molecular formula C21H14Cl2N2O5 B4682581 4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate

4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate

Cat. No. B4682581
M. Wt: 445.2 g/mol
InChI Key: PBKBOAAXRJTRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. DCPIB has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating different cellular processes and pathways.

Mechanism of Action

4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate acts as a non-specific inhibitor of VRACs by binding to the channel pore and blocking the flow of anions. This results in a decrease in cell volume and an alteration in cell function. This compound has also been shown to inhibit other ion channels such as calcium-activated chloride channels and calcium-activated potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell migration, proliferation, and apoptosis. This compound has also been shown to modulate intracellular calcium levels and affect the activity of various enzymes. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate in lab experiments is its selectivity for VRACs. This allows researchers to specifically investigate the role of VRACs in various cellular processes. However, one limitation of using this compound is its non-specificity for VRACs at high concentrations, which may result in off-target effects. Additionally, this compound is not cell-permeable and requires the use of transfection or electroporation to introduce it into cells.

Future Directions

There are many potential future directions for research involving 4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate. One area of interest is investigating the role of VRACs in cancer progression and metastasis. This compound has been shown to inhibit cell migration and may have potential applications in preventing cancer metastasis. Additionally, this compound may have applications in treating inflammatory diseases and neurological disorders. Further research is needed to fully understand the potential applications of this compound in these areas.

Scientific Research Applications

4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate has been widely used in scientific research for its ability to selectively inhibit volume-regulated anion channels (VRACs). VRACs play a crucial role in regulating cell volume and are involved in various cellular processes such as cell migration, proliferation, and apoptosis. This compound has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for investigating the physiological and pathological roles of VRACs.

properties

IUPAC Name

[4-[(2,5-dichlorophenyl)carbamoyl]phenyl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O5/c1-12-2-3-14(10-19(12)25(28)29)21(27)30-16-7-4-13(5-8-16)20(26)24-18-11-15(22)6-9-17(18)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBOAAXRJTRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.